molecular formula C6H13NO2S B12502021 S-Propylcysteine CAS No. 65309-79-7

S-Propylcysteine

Cat. No.: B12502021
CAS No.: 65309-79-7
M. Wt: 163.24 g/mol
InChI Key: WAAGBMYUYFBZIW-UHFFFAOYSA-N
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Description

S-Propylcysteine is an organosulfur compound with the molecular formula C6H13NO2S. It is a derivative of cysteine, where the sulfur atom is bonded to a propyl group. This compound is found naturally in certain Allium species, such as garlic and onions, and is known for its potential health benefits and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propylcysteine can be synthesized through the alkylation of cysteine. The reaction involves the use of propyl halides (such as propyl bromide) in the presence of a base like sodium hydroxide. The reaction conditions typically include:

    Solvent: Aqueous or alcoholic medium

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

S-Propylcysteine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Can be reduced to form thiols.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

S-Propylcysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Propylcysteine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    S-Methylcysteine: Another sulfur-containing amino acid derivative with similar biological activities.

    S-Ethylcysteine: Similar structure but with an ethyl group instead of a propyl group.

    S-Propenylcysteine: Contains a propenyl group and is known for its presence in garlic.

Uniqueness

S-Propylcysteine is unique due to its specific propyl group, which may confer distinct biological activities and interactions compared to its analogs. Its presence in Allium species and potential health benefits make it a compound of significant interest in both research and industry .

Properties

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGBMYUYFBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65309-79-7, 1115-93-1
Record name S-Propylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Propyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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